molecular formula C7H14ClNO B2551096 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2248268-09-7

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B2551096
CAS No.: 2248268-09-7
M. Wt: 163.65
InChI Key: HPCFONIQHQQUKV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic amine compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring system. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves the formation of the bicyclic ring system through a [2+2] cycloaddition reaction. This reaction is often facilitated by photochemical methods, which allow for the efficient formation of the bicyclic structure . The reaction conditions generally include the use of ultraviolet light and specific catalysts to promote the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, light intensity, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications in research and industry .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to its specific combination of a bicyclic ring system with dimethyl and amine substitutions. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-7(8)3-6(2,4-7)9-5;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCFONIQHQQUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248268-09-7
Record name 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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